molecular formula C10H13BrTe B14463643 1-Phenyltellurolan-1-ium bromide CAS No. 67092-86-8

1-Phenyltellurolan-1-ium bromide

Cat. No.: B14463643
CAS No.: 67092-86-8
M. Wt: 340.7 g/mol
InChI Key: FWEJQMKBYZIAAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyltellurolan-1-ium bromide is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a bromide ion

Preparation Methods

The synthesis of 1-Phenyltellurolan-1-ium bromide typically involves the reaction of tellurium with phenylmagnesium bromide or phenyl lithium, followed by the addition of bromine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Phenyltellurolan-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halide salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyltellurolan-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyltellurolan-1-ium bromide exerts its effects is primarily through its redox activity. The tellurium atom can undergo oxidation and reduction, allowing it to participate in various redox reactions. This redox activity is crucial for its antioxidant properties, as it can neutralize free radicals and prevent oxidative damage. The molecular targets and pathways involved include interactions with cellular thiols and enzymes involved in redox regulation .

Comparison with Similar Compounds

1-Phenyltellurolan-1-ium bromide can be compared with other organotellurium compounds such as:

  • Diphenyl ditelluride
  • Tellurium dioxide
  • Tellurium tetrachloride

These compounds share some chemical properties but differ in their reactivity and applications. For example, diphenyl ditelluride is often used as a precursor in the synthesis of other organotellurium compounds, while tellurium dioxide is primarily used in glass and ceramics manufacturing.

Properties

CAS No.

67092-86-8

Molecular Formula

C10H13BrTe

Molecular Weight

340.7 g/mol

IUPAC Name

1-phenyltellurolan-1-ium;bromide

InChI

InChI=1S/C10H13Te.BrH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1

InChI Key

FWEJQMKBYZIAAD-UHFFFAOYSA-M

Canonical SMILES

C1CC[Te+](C1)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.